molecular formula C19H24N2O4S B2643997 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide CAS No. 1448125-48-1

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide

Cat. No. B2643997
CAS RN: 1448125-48-1
M. Wt: 376.47
InChI Key: JRHWOQRZGCBLAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide is a useful research compound. Its molecular formula is C19H24N2O4S and its molecular weight is 376.47. The purity is usually 95%.
BenchChem offers high-quality 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Complexation

The compound with a similar structural motif, 1-(3,3-Dimethyl-3,4-dihydroisoquinoline-1-yl)-1-(quinoline-2-yl)methane, showcases a flattened structure and exists in the enamine tautomeric form. It is stabilized by an intramolecular hydrogen bond, illustrating the compound's capacity for complexation and its potential utility in coordination chemistry (Sokol et al., 2002).

Catalytic Applications

A study on methane generation from CO2 using a molecular rhenium catalyst involved compounds with structural similarities to the given chemical, highlighting the potential of such molecules in catalytic processes for environmental remediation and renewable energy production (Nganga et al., 2021).

Stereospecific Reactions

Research on stereospecific ion-molecule reactions in related compounds underlines the significance of conformationally stable bicyclic systems in determining the outcomes of chemical reactions, which could be pivotal in designing stereoselective syntheses (Zaikin & Borisov, 2002).

Ionic Liquids and Ecotoxicity

The synthesis and characterization of protic ionic liquids (PILs) with camphorsulfonate anion, similar to the compound , offer insights into the impact of alkyl and aromatic substitution on physicochemical properties, Brönsted acidity, and ecotoxicity. This research provides a foundation for developing non-toxic variants of PILs for various applications (Sardar et al., 2018).

Gas Adsorption Properties

Studies on tunable gas adsorption properties of porous coordination polymers incorporating macrocyclic metallic tectons show the versatility of structurally similar compounds in gas storage and separation technologies, potentially addressing challenges in energy and environmental sectors (Jiang et al., 2016).

properties

IUPAC Name

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-18(2)13-5-7-19(18,16(22)9-13)11-26(24,25)21-14-4-3-12-6-8-20-17(23)15(12)10-14/h3-4,10,13,21H,5-9,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHWOQRZGCBLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CC4=C(CCNC4=O)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.